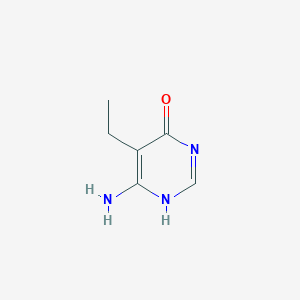
1-(3,5-二甲基吡啶-2-基)乙酮
描述
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-Dimethylpyridin-2-YL)ethanone often involves multicomponent reactions or direct reactions of precursors with specific conditions. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane was synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, a process potentially analogous to the synthesis of 1-(3,5-Dimethylpyridin-2-YL)ethanone (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,5-Dimethylpyridin-2-YL)ethanone can be characterized using X-ray crystallography. For example, the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined, revealing specific crystalline configurations and bonding patterns (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves a variety of reactions, including hydrogen-bonding patterns and cyclization reactions, as seen in the study of enaminones (Balderson et al., 2007) and 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone synthesis (Salimon et al., 2011).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-(3,5-Dimethylpyridin-2-YL)ethanone, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The study of 1,2-bis(dichlorophosphino)ethane highlights methods for determining these properties, although directly related data for 1-(3,5-Dimethylpyridin-2-YL)ethanone specifically is not available (Burt et al., 1979).
Chemical Properties Analysis
The chemical properties of 1-(3,5-Dimethylpyridin-2-YL)ethanone, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for its application in synthesis and material science. Insights can be drawn from related studies, such as the reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten, indicating the types of reactions and transformations that might be expected (Tang et al., 1999).
科学研究应用
药理学:药物合成
1-(3,5-二甲基吡啶-2-基)乙酮用于合成各种药理活性化合物。 例如,它参与咪唑衍生物的生成,咪唑衍生物因其广泛的生物活性而在药物开发中占有重要地位 。这些活性包括抗菌、抗肿瘤和抗病毒作用,使该化合物成为药物化学中的宝贵资产。
农业:杀菌剂开发
在农业领域,该化合物用作嘧啶胺衍生物合成的前体。 这些衍生物作为杀菌剂,并已显示出对玉米锈病等作物病害的优异活性 。控制此类疾病的能力对于维持作物健康和产量至关重要。
医学研究:治疗剂
在医学研究中,该化合物对开发新的治疗剂具有重要意义。 其结构灵活性允许创建各种具有潜在医疗应用的衍生物,包括治疗传染病和需要抗菌剂的疾病 .
化学合成:杂环化合物
该化合物在杂环化合物的合成中起着重要作用,杂环化合物是开发具有高化学治疗价值药物的基石。 它参与创建具有抗结核活性的化合物,证明了它在化学合成中的重要性 .
安全和危害
属性
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDMUZXJFQIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

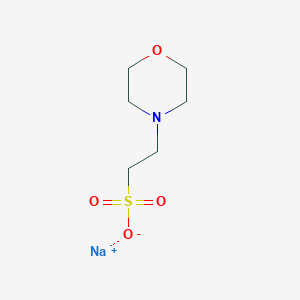
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
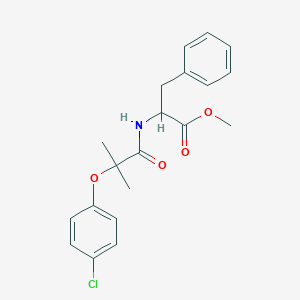
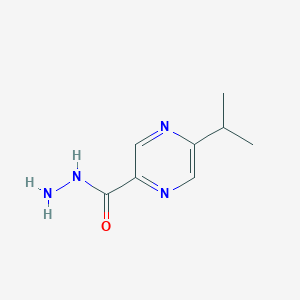
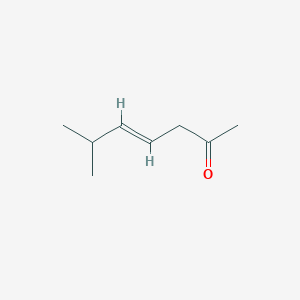

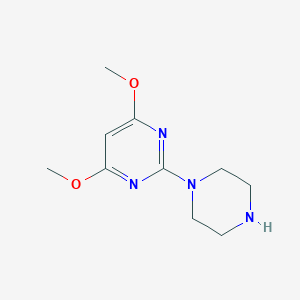

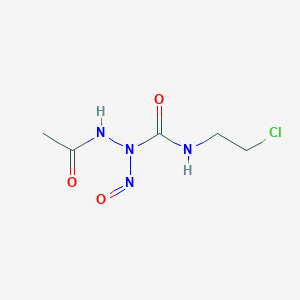
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)

